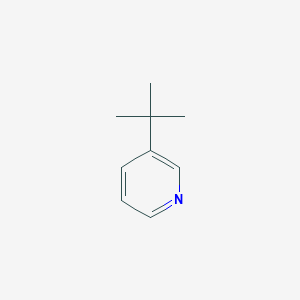

3-(tert-ブチル)ピリジン

説明

3-(Tert-butyl)pyridine is a type of pyridine derivative. Pyridines are basic heterocyclic organic compounds, structurally related to benzene, and composed of a six-membered ring with five carbon atoms and a nitrogen atom .

Synthesis Analysis

3-(Tert-butyl)pyridine has been synthesized from neopentyl alcohol in a 16% overall yield through a five-step sequence. The steps involved are the cycloaddition of α-tert-butylacrolein to butyl vinyl ether and conversion of the resulting dihydropyran derivative into the pyridine base .Molecular Structure Analysis

The molecular formula of 3-(Tert-butyl)pyridine is C9H13N. It has a molecular weight of 135.21 . The structure of 3-(Tert-butyl)pyridine includes a pyridine ring with a tert-butyl group attached to the 3rd carbon in the ring .Physical And Chemical Properties Analysis

3-(Tert-butyl)pyridine is a liquid at room temperature. It has a refractive index of 1.493 and a density of 0.911 g/mL at 25 °C .科学的研究の応用

銀チオレートクラスター

3-(tert-ブチル)ピリジンは、銀チオレートクラスターの調製に使用されます。 これらのクラスターは、PyAg (tBuS)2 モノマー、Py2Ag2 (tBuS)2 ダイマー、Py3Ag3 (tBuS)3 トライマー、および (4-ap)6Ag6 (iPrS)6 ヘキサマーを含む 4 つのタイプの構造ブロックで構成されています 。 ピリジンリガンドは、銀チオレートクラスターの構築とその Ag–SR 結合長に重要な影響を与えます .

ペロブスカイト太陽電池

3-(tert-ブチル)ピリジンは、ペロブスカイト太陽電池の開発に使用されています。 これは、ホール輸送材料 (HTM) として使用され、太陽電池の環境安定性と熱安定性を向上させます 。 TBATFSI を使用したデバイスでは、18.4% の高い電力変換効率が達成されており、これは LiTFSI と TBP (18.1%) を使用したコントロールデバイスよりも高いです .

マンガン-サレン錯体の合成

3-(tert-ブチル)ピリジンは、マンガン-サレン (サレン = N,N′ - ビス (サリチリデン) エチレンジアミン) 錯体の合成に使用されます .

3-ブチルイソニコチン酸の合成

3-(tert-ブチル)ピリジンは、3-ブチルイソニコチン酸の合成の出発物質としても使用されます .

色素増感太陽電池

3-(tert-ブチル)ピリジンは、色素増感太陽電池および色素増感 TiO2 太陽電池におけるレドックス電解質の特定の添加剤です .

抗増殖活性

4,5,6,7-テトラヒドロチエノ [2,3- c ]ピリジンと 4,5,6,7-テトラヒドロベンゾ [ b ]チオフェン分子骨格に基づく化合物で、3′,4′,5′-トリメトキシアニリノ部分と 2- または 3- 位置にシアノ基またはアルコキシカルボニル基を有する化合物を設計、合成し、癌細胞株のパネルで抗増殖活性を評価しました .

Safety and Hazards

作用機序

Target of Action

3-(Tert-butyl)pyridine is a compound that has been found to have significant effects in various applications. In the context of dye-sensitized solar cells, it acts as a specific additive of redox electrolyte . In the context of antifungal activity, it has been found to interact with Sterol 14-alpha demethylase (CYP51) protein from Candida albicans .

Mode of Action

The mode of action of 3-(Tert-butyl)pyridine depends on its application. In dye-sensitized solar cells, it interacts with the redox electrolyte to enhance the performance of the cells . In antifungal applications, it inhibits the formation of yeast to mold as well as ergosterol formation by interacting with the CYP51 protein .

Biochemical Pathways

In the context of antifungal activity, it has been found to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Pharmacokinetics

A related compound, cp-533,536, has been studied in rats, and it was found that the compound was extensively metabolized and predominantly excreted in feces

Result of Action

The result of the action of 3-(Tert-butyl)pyridine varies depending on its application. In dye-sensitized solar cells, it enhances the performance of the cells . In antifungal applications, it exhibits potent activity against Candida spp., including several multidrug-resistant strains .

Action Environment

The action environment can significantly influence the efficacy and stability of 3-(Tert-butyl)pyridine. For instance, in the fabrication of perovskite solar cells, the addition of 4-tert-butylpyridine (tBP) into the perovskite precursor can increase the moisture resistance and improve the crystallinity of the perovskite film .

特性

IUPAC Name |

3-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUIIWHYTLCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334484 | |

| Record name | 3-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38031-78-6 | |

| Record name | 3-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

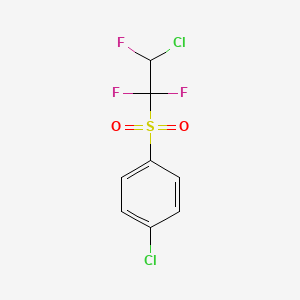

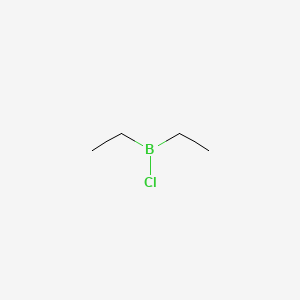

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)